molecular formula C20H20N2O2 B12597835 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one CAS No. 651029-44-6

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

Cat. No.: B12597835
CAS No.: 651029-44-6
M. Wt: 320.4 g/mol
InChI Key: NWOXWFPOLMGLID-UHFFFAOYSA-N
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Description

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isoquinolinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core, which can be synthesized through a Pictet-Spengler reaction. The phenyl group is then introduced via a Friedel-Crafts acylation, followed by the addition of the pyrrolidine ring through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The isoquinolinone core can be reduced to form a dihydroisoquinolinone.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ketones, dihydroisoquinolinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is its potential as an antitumor agent. Research has indicated that compounds structurally related to this isoquinolinone exhibit significant activity against various cancer cell lines.

Case Study: Breast Cancer Treatment

A study focused on the development of new structures with antitumoral and antiestrogenic properties highlighted the efficacy of this compound in inhibiting estrogen receptor-positive breast cancer cells. The compound was synthesized and evaluated for its ability to modulate estrogen receptor activity, showing promise in overcoming resistance to traditional endocrine therapies used in breast cancer treatment .

Structural Modifications and Synthesis

Research has also focused on the synthesis of derivatives of this compound to enhance its pharmacological properties. Structural modifications have been made to improve solubility and bioavailability, which are critical for effective therapeutic applications.

Modification Effect
Addition of alkyl groupsIncreased lipophilicity, enhancing membrane permeability
Alteration of functional groupsImproved binding affinity to target receptors

Other Pharmacological Activities

Beyond its antitumor properties, this compound has been investigated for other pharmacological activities:

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Antiviral Activity

Research into similar isoquinolinone compounds has indicated potential antiviral activity against various viruses, suggesting that this compound could also be explored for antiviral applications .

Mechanism of Action

The mechanism of action of 5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its diverse biological activities.

    Isoquinolin-1-one: Shares the isoquinolinone core, used in various medicinal chemistry applications.

    Phenylpyrrolidine: Contains both a phenyl group and a pyrrolidine ring, similar to the target compound.

Uniqueness

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-Hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Molecular Characteristics:

  • Molecular Formula: C21H22N2O2
  • Molecular Weight: 334.4 g/mol
  • IUPAC Name: this compound
  • CAS Number: 651029-46-8

The compound features a hydroxyl group that enhances its solubility and biological activity compared to its analogs, and a piperidinylmethyl group that allows for further chemical modifications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isoquinolinone Core: Achieved via the Pictet-Spengler reaction.
  • Introduction of the Piperidinylmethyl Group: Conducted through nucleophilic substitution reactions.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques to enhance yield and efficiency .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as:

  • Enzyme Inhibitor: By binding to the active site of specific enzymes.
  • Receptor Modulator: Acting as an agonist or antagonist, influencing cellular signaling pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Neurological Disorders: Studies suggest it may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.
  • Cancer Treatment: Preliminary findings indicate selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects: The compound has shown promise in reducing pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in cancer
CytotoxicityIC50 against MCF-7: 0.16 µM; A2780: 0.11 µM
NeuroprotectionPotential protective effects in neurodegeneration
Anti-inflammatoryReduces TNF and IL levels

Comparative Analysis with Similar Compounds

The presence of the hydroxyl group in this compound distinguishes it from similar isoquinolinones, enhancing its reactivity and biological activity. For instance:

  • 4-(4-(Piperidin-1-ylmethyl)phenyl)isoquinolin-1(2H)-one: Lacks the hydroxy group, potentially limiting its biological efficacy.

This unique structure suggests that modifications could lead to derivatives with enhanced therapeutic profiles.

Properties

CAS No.

651029-44-6

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C20H20N2O2/c23-18-5-3-4-16-19(18)17(12-21-20(16)24)15-8-6-14(7-9-15)13-22-10-1-2-11-22/h3-9,12,23H,1-2,10-11,13H2,(H,21,24)

InChI Key

NWOXWFPOLMGLID-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O

Origin of Product

United States

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